molecular formula C12H16O3 B6303913 Methyl 2-isopropyl-4-methoxybenzoate CAS No. 2066515-41-9

Methyl 2-isopropyl-4-methoxybenzoate

Cat. No.: B6303913
CAS No.: 2066515-41-9
M. Wt: 208.25 g/mol
InChI Key: AVYRCOVNVGSBJH-UHFFFAOYSA-N
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Description

Methyl 2-isopropyl-4-methoxybenzoate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an isopropyl group at the 2-position and a methoxy group at the 4-position on the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-isopropyl-4-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-isopropyl-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isopropyl-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-isopropyl-4-methoxybenzoic acid.

    Reduction: Formation of 2-isopropyl-4-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-isopropyl-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-isopropyl-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Methyl 2-isopropyl-4-methoxybenzoate can be compared with other similar compounds such as:

    Methyl 2-methoxybenzoate: Lacks the isopropyl group, resulting in different chemical and physical properties.

    Methyl 4-methoxybenzoate: Lacks the isopropyl group at the 2-position, affecting its reactivity and applications.

    Methyl 2-isopropylbenzoate: Lacks the methoxy group, leading to different chemical behavior and uses.

The presence of both the isopropyl and methoxy groups in this compound makes it unique and valuable for specific applications where these functional groups are required.

Properties

IUPAC Name

methyl 4-methoxy-2-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)11-7-9(14-3)5-6-10(11)12(13)15-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYRCOVNVGSBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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